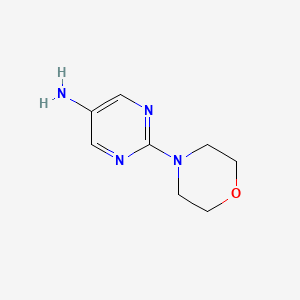

2-(Morpholin-4-yl)pyrimidin-5-amine

Vue d'ensemble

Description

2-(Morpholin-4-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Morpholin-4-yl)pyrimidin-5-amine, a heterocyclic compound, has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound exhibits notable pharmacological properties, including its role as a tyrosine kinase 2 (Tyk2) inhibitor, which is significant for the treatment of various autoimmune diseases.

The primary mechanism through which this compound operates is by inhibiting Tyk2, a member of the Janus kinase (JAK) family. This inhibition is crucial for modulating cytokine signaling pathways that are often dysregulated in autoimmune conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound's ability to interfere with these pathways positions it as a promising therapeutic agent.

1. Antitumor Activity

Research indicates that pyrimidine derivatives, including this compound, possess significant anticancer properties. A study demonstrated that compounds with similar structural features exhibited potent antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrimidine ring could enhance cytotoxicity against cancer cells.

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | <10 | CDK9 inhibition |

| Analog 1 | MCF7 | 0.09 ± 0.0085 | Apoptosis induction |

| Analog 2 | A549 | 0.03 ± 0.0056 | Cell cycle arrest |

2. Immunomodulatory Effects

The compound has shown potential in modulating immune responses through its action on Tyk2. Inhibition of Tyk2 can lead to reduced production of pro-inflammatory cytokines, making it beneficial for treating autoimmune diseases.

3. Anti-inflammatory Properties

In vitro studies have indicated that this compound can reduce inflammation markers in cellular models. This activity is particularly relevant in conditions characterized by excessive inflammatory responses.

Case Study 1: Treatment of Psoriasis

In a clinical trial involving patients with moderate to severe psoriasis, administration of a Tyk2 inhibitor similar to this compound resulted in significant improvements in Psoriasis Area and Severity Index (PASI) scores compared to placebo groups. The study highlighted the compound's ability to reduce skin lesions and improve patient quality of life.

Case Study 2: Rheumatoid Arthritis

Another study assessed the efficacy of Tyk2 inhibitors in patients with rheumatoid arthritis. Results showed a marked decrease in joint swelling and pain after treatment with compounds structurally related to this compound, indicating its potential as a therapeutic agent for inflammatory arthropathies.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-(Morpholin-4-yl)pyrimidin-5-amine typically involves the reaction of morpholine with pyrimidine derivatives. A common synthetic route includes the use of triethylamine as a catalyst in ethanol at controlled temperatures to yield the compound with significant purity and yield. For example, one method reported a yield of approximately 70% when using 2-chloropyrimidin-5-ylboronic acid and morpholine under specific conditions .

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyrimidines similar to this compound have shown significant cytotoxicity against human cancer cells, indicating potential as a chemotherapeutic agent .

Targeting Kinases

This compound has been investigated for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In particular, studies on related pyrimidine compounds have highlighted their ability to selectively inhibit CDK9, leading to apoptosis in cancer cells . The structure of this compound suggests it may possess similar inhibitory effects, warranting further investigation.

Neuropharmacology

Recent studies have explored the neuropharmacological effects of compounds related to this compound. For example, derivatives have been shown to act as antagonists for corticotropin-releasing factor (CRF) receptors, which are implicated in stress responses and alcoholism treatment . These findings suggest that this compound could be developed into a therapeutic agent for managing anxiety and addiction disorders.

Antiviral Activity

Emerging research also points to antiviral applications for this compound. It has been suggested that similar pyrimidine derivatives may interfere with viral replication mechanisms, making them candidates for antiviral drug development . The structural characteristics of this compound could enhance its efficacy against specific viral targets.

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Substitution Reactions

The pyrimidine ring and morpholine moiety participate in nucleophilic/electrophilic substitutions:

Pyrimidine Ring Substitution

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under acidic or basic conditions to yield halogenated derivatives. For example, bromination at the C4 position produces 4-bromo-2-(morpholin-4-yl)pyrimidin-5-amine .

-

Cross-Coupling : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups. A palladium catalyst facilitates the reaction between the pyrimidine bromide and boronic acids .

Morpholine Ring Substitution

-

Alkylation/Acylation : The morpholine nitrogen reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-alkylated or N-acylated derivatives .

Oxidation and Reduction

The primary amine and heterocyclic rings undergo redox transformations:

Oxidation

-

Amine to Nitro : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the amine to a nitro group, yielding 2-(morpholin-4-yl)pyrimidin-5-nitro .

-

Ring Oxidation : Strong oxidants like KMnO₄ convert the pyrimidine ring into pyrimidine N-oxide derivatives .

Reduction

-

Nitro to Amine : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups back to amines.

-

Ring Hydrogenation : Under high-pressure H₂, the pyrimidine ring is partially saturated .

Acylation and Alkylation of the Primary Amine

The C5 amine reacts with electrophiles:

-

Acylation : Acetic anhydride or benzoyl chloride forms amides (e.g., 5-acetamido-2-(morpholin-4-yl)pyrimidine) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, 80°C | 5-Acetamido-2-(morpholin-4-yl)pyrimidine | 85% |

| Benzoylation | Benzoyl chloride, Et₃N, THF | 5-Benzamido-2-(morpholin-4-yl)pyrimidine | 78% |

Catalytic Amination and Functionalization

The morpholine group participates in catalytic amination:

-

NH₃ Substitution : Under Al₂O₃ catalysis at 210–300°C, morpholine’s oxygen is replaced by NH₃, forming diamino derivatives .

Ring-Closing and Heterocycle Formation

-

Cyclization with Carbonyls : Reacts with α,β-unsaturated ketones to form fused pyrimidine systems (e.g., pyridopyrimidines) .

-

Thiazole Formation : Condensation with thioureas generates thiazole-linked pyrimidines .

pH-Dependent Reactivity

The amine group’s basicity (pKa ~8.5) dictates its reactivity:

-

Acidic Conditions : Protonation enhances electrophilic substitution at the pyrimidine ring .

-

Basic Conditions : Deprotonation facilitates nucleophilic attacks on the morpholine ring.

Key Mechanistic Insights

Propriétés

IUPAC Name |

2-morpholin-4-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLBLSPGRFRXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496202 | |

| Record name | 2-(Morpholin-4-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-68-4 | |

| Record name | 2-(Morpholin-4-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.